REACTION_CXSMILES
|
[CH:1]1[CH:20]=[CH:19][C:17](=[O:18])/[C:3](=[CH:4]/[NH:5][CH2:6][CH2:7][NH:8]/[CH:9]=[C:10]2/[CH:11]=[CH:12][CH:13]=[CH:14][C:15]/2=[O:16])/[CH:2]=1.CC([O-])=O.CC([O-])=O.[Cu+2:29]>C(O)C>[CH:12]1[CH:11]=[C:10]([CH:9]=[N:8][CH2:7][CH2:6][N:5]=[CH:4][C:3]2[C:17]([O-:18])=[CH:19][CH:20]=[CH:1][CH:2]=2)[C:15]([O-:16])=[CH:14][CH:13]=1.[Cu+2:29] |f:1.2.3,5.6|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 80° C. for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Reaction Time |
24 h |
Name
|
Salen-Cu
|
Type
|
product
|
Smiles
|
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Cu+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |